6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
Description
6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a bicyclic heterocyclic compound featuring a fused pyrazole-imidazole core substituted with a tert-butyl group at the 6-position. Its molecular formula is C₉H₁₃N₃O (as per ), with a molecular weight of 179.22 g/mol. The compound is identified by CAS numbers 663616-22-6 () and 2098142-16-4 (), and it is commercially available through suppliers such as CHEMLYTE SOLUTIONS CO., LTD.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., imidazo[1,5-a]pyridines, pyrazolo[1,5-a]pyrimidines) demonstrate antiviral, antitumor, and kinase-inhibitory activities ().
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-6-8-10-4-5-12(8)11-7/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPTWXPXBARANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- CAS Number : 1427379-49-4
- Molecular Weight : 165.24 g/mol
- Chemical Formula : C₉H₁₅N₃
- Boiling Point : 281.0 ± 19.0 °C at 760 mmHg
- Density : 1.2 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways involved in cancer progression. Its structure allows it to act as a microtubule-destabilizing agent , which is crucial in cancer therapy as it can inhibit tumor cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]imidazole class exhibit significant anticancer properties. Specifically:
- Inhibition of Microtubule Assembly : At concentrations around 20 μM, significant inhibition of microtubule assembly was observed (40.76–52.03%) in related compounds, suggesting potential for use in cancer therapies targeting microtubule dynamics .
- Apoptosis Induction : In cellular assays using breast cancer MDA-MB-231 cells, certain derivatives showed enhanced caspase-3 activity (1.33–1.57 times) at concentrations of 10 μM, indicating their role in promoting apoptosis .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study A | MDA-MB-231 | 10 | Increased caspase-3 activity |
| Study B | A549 | 26 | Growth inhibition (IC50 = 26 μM) |
| Study C | HCT116 | 0.39 | Significant inhibition against Aurora-A kinase |
Additional Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]imidazole derivatives have been explored for other biological activities:
- Antibacterial and Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit antibacterial and anti-inflammatory properties .
- Inhibition of Kinases : Certain derivatives have shown promise in inhibiting kinases such as Aurora-A and CDK2, which are vital in cell cycle regulation and cancer progression .
Case Study 1: Antitumor Activity in Vivo
A study involving animal models demonstrated that a derivative of pyrazolo[1,5-a]imidazole significantly reduced tumor size compared to controls when administered at optimal doses. This highlights its potential as an effective therapeutic agent against various cancers.
Case Study 2: Molecular Modeling Studies
Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways. This computational approach aids in understanding the binding affinities and potential efficacy of the compound .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The tert-butyl group in the target compound enhances lipophilicity and steric shielding, which may reduce metabolic degradation compared to smaller groups like methyl or electron-withdrawing substituents (e.g., cyano in ). Iodo-substituted analogs () exhibit higher molecular weights and reactivity for cross-coupling, whereas tert-butyl prioritizes stability over further functionalization.
Synthetic Accessibility :
- Imidazo[1,5-a]pyrazines often require multistep syntheses (), but tert-butyl derivatives may simplify purification due to increased crystallinity.
- Electron-withdrawing substituents (e.g., CF₃ in ) improve synthetic yields compared to electron-donating groups ().
Biological Activity: Imidazo[1,5-a]pyridines () show EGFR inhibition, suggesting that the pyrazolo[1,5-a]imidazole core could be optimized for similar targets with proper substituents.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
¹Collision Cross Section (CCS) data for 7-iodo derivative ().
²Dependent on charge state.
Key Observations:
- Melting points for related compounds (e.g., 199–226°C in ) suggest high crystallinity, which may apply to the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
